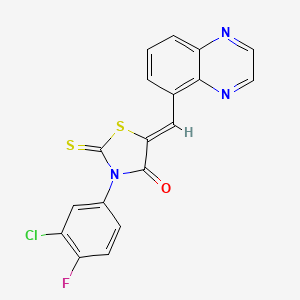
(5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthesis might involve:
Starting Materials: 3-chloro-4-fluoroaniline, quinoxaline-5-carbaldehyde, and a thioamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline moiety or the thioxo group, potentially yielding dihydroquinoxaline derivatives or thiol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoxaline derivatives, thiol derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazolidinone derivatives are often used as ligands in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Many thiazolidinone derivatives exhibit significant antimicrobial properties.
Anticancer Activity: Some derivatives have shown potential as anticancer agents by inhibiting specific enzymes or pathways.
Medicine
Drug Development: The compound could be a lead molecule for the development of new therapeutic agents targeting various diseases.
Industry
Agriculture: Potential use as agrochemicals due to their biological activity.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of thiazolidinone derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For this compound:
Molecular Targets: Enzymes involved in microbial metabolism, cancer cell proliferation pathways.
Pathways: Inhibition of enzyme activity, disruption of cellular processes leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(3-chlorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
- Structural Features : The presence of both chloro and fluoro substituents on the phenyl ring, along with the quinoxaline moiety, makes this compound unique.
- Biological Activity : The combination of these substituents may enhance the compound’s biological activity compared to similar derivatives.
Properties
Molecular Formula |
C18H9ClFN3OS2 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H9ClFN3OS2/c19-12-9-11(4-5-13(12)20)23-17(24)15(26-18(23)25)8-10-2-1-3-14-16(10)22-7-6-21-14/h1-9H/b15-8- |
InChI Key |
HKAVVDGPUNGQDE-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=C(C=C4)F)Cl |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B12191133.png)
![5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12191141.png)
![6-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12191146.png)
![5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one](/img/structure/B12191158.png)
![2-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12191162.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12191164.png)
![(4E)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12191169.png)
![5-[(4-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12191180.png)
![(2-Methylcyclohexyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B12191188.png)
![(5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12191196.png)
![1-ethyl-2-[({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B12191207.png)
![2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B12191212.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12191219.png)
![5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12191225.png)
